molecular formula C5H6N2O2S B2865861 2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.1.1]hexane-4-carbonitrile CAS No. 2309462-41-5

2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.1.1]hexane-4-carbonitrile

Cat. No.: B2865861
CAS No.: 2309462-41-5
M. Wt: 158.18
InChI Key: XLBDJQUCQHTQAT-UHFFFAOYSA-N
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Description

2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.1.1]hexane-4-carbonitrile is a specialized, sp3-rich bicyclic building block designed for advanced medicinal chemistry and drug discovery research. The azabicyclo[2.1.1]hexane (aza-BCH) scaffold is recognized as a superior bioisostere for pyrrolidine, a common motif in pharmaceuticals. Integrating this rigid, three-dimensional structure can significantly improve key drug-like properties, including enhanced metabolic stability, increased aqueous solubility, and reduced lipophilicity, aligning with the modern "escape from flatland" paradigm in drug design . The carbonitrile functional group at the 4-position provides a versatile synthetic handle for further chemical elaboration, allowing researchers to rapidly build molecular complexity. This compound is intended for non-human research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2,2-dioxo-2λ6-thia-1-azabicyclo[2.1.1]hexane-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c6-1-5-2-7(3-5)10(8,9)4-5/h2-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBDJQUCQHTQAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1S(=O)(=O)C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.1.1]hexane-4-carbonitrile typically involves multiple steps, starting with the appropriate precursors. One common approach is the cyclization of a suitable precursor containing sulfur and nitrogen atoms under specific reaction conditions, such as high temperature and pressure, to form the bicyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.1.1]hexane-4-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce sulfones or sulfoxides, while reduction can lead to the formation of amines or amides.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.1.1]hexane-4-carbonitrile may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used in the production of specialty chemicals, materials, and coatings. Its unique properties may offer advantages in various industrial processes.

Mechanism of Action

The mechanism by which 2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.1.1]hexane-4-carbonitrile exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with specific enzymes or receptors, leading to modulation of biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences between the target compound and related bicyclic or heterocyclic systems:

Compound Name Molecular Formula Ring System Key Functional Groups Synthesis Method Applications/Properties
2,2-Dioxo-2λ⁶-thia-1-azabicyclo[2.1.1]hexane-4-carbonitrile C₆H₅N₂O₂S Bicyclo[2.1.1]hexane Sulfone, nitrile, azabicyclo Not explicitly reported; likely via sulfonation of precursor bicyclic amines Potential bioactive scaffold (inferred from analogs)
1,3-Thiazole-4-carbonitrile () C₄H₂N₂S Monocyclic thiazole Nitrile, thiazole Crystallization from solution Hydrogen-bonded networks; material science applications
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid () C₁₉H₁₇N₅O₇S₃•HCl Bicyclo[4.2.0]octene Beta-lactam, thioether, carboxylate Multistep cephalosporin synthesis Antibiotic (cephalosporin class)
2-Oxabicyclo[2.1.1]hexanes () Variable Bicyclo[2.1.1]hexane Ether, carbonyl [2+2] cycloaddition with bicyclobutanes Synthetic intermediates for drug discovery

Biological Activity

2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.1.1]hexane-4-carbonitrile, also known as a bicyclic compound, is characterized by its unique structure that includes both sulfur and nitrogen atoms. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications.

Chemical Structure and Properties

The chemical structure of 2,2-dioxo-2lambda6-thia-1-azabicyclo[2.1.1]hexane-4-carbonitrile can be represented as follows:

  • IUPAC Name : 2-thia-1-azabicyclo[2.1.1]hexane-4-carbonitrile 2,2-dioxide
  • CAS Number : 2309462-41-5
  • Molecular Formula : C5H6N2O2S
  • Molecular Weight : 158.18 g/mol
  • Melting Point : 210–212 °C

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic routes that include cyclization reactions and functional group modifications. For example, one method involves the formation of the bicyclic ring system from suitable precursors followed by the introduction of the carbonitrile group through nitrilation reactions .

The biological activity of 2,2-dioxo-2lambda6-thia-1-azabicyclo[2.1.1]hexane-4-carbonitrile is thought to stem from its ability to interact with various molecular targets within biological systems. The bicyclic structure may facilitate binding to specific receptors or enzymes, potentially leading to modulation of biological pathways.

Antimicrobial Activity

Research indicates that compounds with similar bicyclic structures exhibit antimicrobial properties. For instance, studies have shown that bicyclic azabicyclo compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .

Anticancer Properties

There is emerging evidence suggesting that bicyclic compounds may possess anticancer activity. For example, derivatives of azabicyclo compounds have been found to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage .

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of azabicyclo compounds and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial effects, suggesting potential therapeutic applications for treating infections caused by resistant strains .

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of azabicyclo derivatives, including 2,2-dioxo-2lambda6-thia-1-azabicyclo[2.1.1]hexane-4-carbonitrile. The study demonstrated that these compounds could inhibit tumor growth in vitro and in vivo models by inducing apoptosis and inhibiting cell proliferation pathways, highlighting their potential as anticancer agents .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
Lithium; 2,2-dioxo-2lambda6-thia-1-azabicyclo[2.1.1]hexane-4-carboxylateAntidepressant effectsModulation of neurotransmitter systems
2-Thia-1-azabicyclo[3.3.0]octane derivativesAntimicrobialDisruption of bacterial cell wall synthesis
4-Aminobutyric acid derivativesNeuroprotectiveGABA receptor modulation

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